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Compound of Interest

Compound Name: 2-Bornanone oxime

Cat. No.: B083146

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 2-
Bornanone oxime, commonly known as camphor oxime. The synthesis is achieved through
the reaction of (1R)-Camphor (2-Bornanone) with hydroxylamine hydrochloride in the presence
of a weak base. Camphor oxime is a valuable chiral intermediate in organic synthesis. This
document outlines the necessary materials, experimental procedure, purification, and
characterization methods, and includes a summary of quantitative data and a visual workflow
to ensure reproducibility.

Reaction Scheme

The synthesis proceeds via a nucleophilic addition-elimination reaction, where the ketone
group of camphor reacts with hydroxylamine to form an oxime and water.

(1R)-Camphor + NH20H-HCI + CH3COONa - (1R)-Camphor Oxime + H20 + NaCl +
CHsCOOH

Materials and Equipment

2.1 Materials

e (1R)-Camphor (D-Camphor), 299% (C10H160)
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e Hydroxylamine hydrochloride, 299% (NH20H-HCI)

e Sodium acetate, anhydrous, 299% (CHsCOONa)

o Ethanol (EtOH), 200 proof

o Deionized water (H20)

» Diethyl ether (Et20), ACS grade

¢ Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSQOa)
e TLC plates (Silica gel 60 F2s4)

o TLC developing solvent: Hexanes/Ethyl Acetate (10:1 v/v)

e TLC stain: Phosphomolybdic acid (PMA) solution in ethanol

2.2 Equipment

e 250 mL three-necked round-bottomed flask

o Magnetic stirrer and stir bar

» Condenser

« Internal thermometer

o Heating mantle or oil bath

» Rotary evaporator

e Separatory funnel (250 mL)

e Buchner funnel and filter flask

o Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

e Vacuum pump
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e Melting point apparatus

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]
3.1 Reaction Setup

e Equip a 250 mL three-necked round-bottomed flask with a magnetic stir bar, a condenser,
and a glass stopper.

» To the flask, add 11.0 g (71.6 mmol) of (1R)-Camphor.

e Add 36 mL of ethanol and stir the mixture at room temperature (approx. 24 °C) until the
camphor is completely dissolved.

3.2 Reagent Addition and Reaction
 To the stirring solution, add 55 mL of deionized water. The solution may become cloudy.

e Sequentially add 7.83 g (112.7 mmol, 1.6 equiv) of hydroxylamine hydrochloride and 7.46 g
(90.9 mmol, 1.3 equiv) of sodium acetate to the flask.

» Allow the heterogeneous mixture to stir vigorously at room temperature for 16 hours.

3.3 Reaction Monitoring

Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

o Eluent: Hexanes/Ethyl Acetate (10:1).

 Visualization: Use a UV lamp (254 nm) and then stain with a phosphomolybdic acid (PMA)
solution followed by gentle heating.

e The reaction is complete when the camphor spot (Rf = 0.64) is no longer visible.[1] The
product, 2-Bornanone oxime, will appear as a new spot with an Rf value of approximately
0.29.[1]
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3.4 Workup and Isolation
¢ Once the reaction is complete, cool the flask in an ice bath.

o Transfer the mixture to a larger flask and concentrate it in vacuo using a rotary evaporator
(25 °C, 20 mmHg) to remove most of the ethanol.

o Transfer the resulting agueous slurry to a 250 mL separatory funnel.

o Extract the aqueous phase with diethyl ether (3 x 50 mL).

o Combine the organic layers.

e Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
« Filter off the drying agent and transfer the filtrate to a tared round-bottomed flask.

o Remove the diethyl ether using a rotary evaporator to yield the crude product as a white
solid.

3.5 Purification

e The crude solid can be purified by recrystallization from an ethanol/water mixture or another
suitable solvent system to obtain fine, needle-like crystals.

» Dry the purified crystals under vacuum for at least 1 hour to remove any residual solvent.
e Weigh the final product and calculate the yield. A yield of 60% or higher is expected.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-Bornanone

oxime.
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Parameter Value Reference(s)
Product 2-Bornanone oxime

Molecular Formula C10H17NO [21[31[4]
Molecular Weight 167.25 g/mol [2][3]
Reactant Quantities

(1R)-Camphor 11.0 g (71.6 mmol) [1]
Hydroxylamine HCI 7.83 g (112.7 mmol) [1]
Sodium Acetate 7.46 g (90.9 mmol) [1]
Reaction Conditions

Solvent Ethanol / Water [1]
Temperature Room Temperature (~24 °C) [1]
Reaction Time 16 hours [1]
Characterization Data

Expected Yield 60-70% [1]
Appearance White crystalline solid

Melting Point 115-119 °C [2]

Optical Activity [0]20/D -40.5° £ 1° (c=5% in ethanol) [2]

TLC Rf (Oxime) 0.29 (Hexanes:EtOAc 10:1) [1]

TLC Rf (Camphor) 0.64 (Hexanes:EtOAc 10:1) [1]

Safety Precautions

e Conduct all steps in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,
and chemical-resistant gloves.
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o Camphor is flammable and an irritant. Avoid inhalation of dust and contact with skin and
eyes.

» Hydroxylamine hydrochloride is toxic if swallowed and can be harmful in contact with skin.
Handle with care.

o Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during
extraction.

Visualization of Experimental Workflow

/l Nodes start [label="Start: Reagents\n(Camphor, EtOH, H20, NH20H-HCI, NaOAc)",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="1. Dissolve
Camphor in Ethanol"]; add_reagents [label="2. Add Aqueous Solution of\nHydroxylamine HCI &
Sodium Acetate"]; react [label="3. Stir at Room Temperature\n(16 hours)"]; monitor [label="4.
Monitor Reaction by TLC", shape=diamond, fillcolor="#FBBCO05", fontcolor="#202124",
width=3]; workup [label="5. Concentrate and Extract\nwith Diethyl Ether"]; purify [label="6. Dry,
Filter, and Evaporate Solvent"]; characterize [label="7. Purify by Recrystallization\n&
Characterize (MP, etc.)"]; end [label="Final Product:\n2-Bornanone Oxime", shape=ellipse,
fillcolor="#EA4335", fontcolor="#FFFFFF"];

I/l Edges start -> dissolve; dissolve -> add_reagents; add_reagents -> react; react -> monitor;
monitor -> workup [label=" Reaction Complete "]; workup -> purify; purify -> characterize;
characterize -> end; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Step-by-Step Synthesis Protocol for
2-Bornanone Oxime]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083146#step-by-step-synthesis-protocol-for-2-
bornanone-oxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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